molecular formula C17H14N4O3S B10881312 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide

2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B10881312
M. Wt: 354.4 g/mol
InChI Key: XLSTZTYJPYZFAH-UHFFFAOYSA-N
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Description

2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and biochemical research. Quinazolinone-based compounds are a prominent class of heterocycles known for their diverse pharmacological profiles, which include serving as enzyme inhibitors. Specifically, this compound is designed for research applications targeting the urease enzyme (urea amidohydrolase EC 3.5.1.5). Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its uncontrolled activity is associated with pathogenic infections and complications. For instance, the urease produced by Helicobacter pylori neutralizes stomach acid, allowing the bacterium to colonize the human stomach and contributing to the development of peptic ulcers and gastric cancer. The molecular structure of this compound incorporates key features associated with urease inhibition: the quinazolinone core and a sulfur-containing sulfanylacetamide linker. Research indicates that sulfur atoms in inhibitors can provide critical interactions with the nickel ions (Ni¹⁺ and Ni²⁺) and histidine residues within the enzyme's active site, potentially leading to potent and selective inhibition. The benzamide moiety may further contribute to binding affinity within the enzyme's flap pocket or other hydrophobic regions. This makes 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide a valuable chemical tool for in vitro studies aimed at understanding urease kinetics, developing novel anti-urease agents, and investigating strategies to combat infections by urease-positive microorganisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H14N4O3S/c18-15(23)10-5-1-3-7-12(10)19-14(22)9-25-17-20-13-8-4-2-6-11(13)16(24)21-17/h1-8H,9H2,(H2,18,23)(H,19,22)(H,20,21,24)

InChI Key

XLSTZTYJPYZFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Biological Activity

The compound 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide is a derivative of the quinazolin family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide typically involves the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with sulfanylacetyl groups. The general synthetic pathway includes:

  • Formation of the quinazoline core : Utilizing starting materials such as anthranilic acid and isothiocyanates.
  • Acetylation : The introduction of the acetyl group to the sulfur-containing quinazoline derivative.
  • Amidation : Coupling with benzamide derivatives to yield the final product.

This multi-step synthesis is crucial for ensuring the desired biological activity through structural modifications.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide have shown effectiveness against various bacterial strains:

CompoundMicrobial StrainMIC (µg/mL)
Compound AEscherichia coli16
Compound BStaphylococcus aureus32
Compound CPseudomonas aeruginosa64

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in treating infections .

Antitumor Activity

The antitumor potential of quinazoline derivatives has been extensively studied. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A2780 (Ovarian)2.66
HepG2 (Liver)1.73
MDA-MB-435 (Breast)15.1

The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a multifaceted approach to tumor suppression .

Anticonvulsant Activity

Quinazoline derivatives have also been reported to possess anticonvulsant properties. In animal models, certain analogs have shown significant reductions in seizure frequency and duration, highlighting their potential in treating epilepsy .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of quinazoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group significantly enhanced antibacterial potency.

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor effects of a related compound in a mouse model of breast cancer. The study revealed that treatment with the compound led to a marked decrease in tumor size and weight, alongside increased apoptosis markers in tumor tissues.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that includes a benzamide moiety. The synthesis typically involves the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with sulfanylacetyl groups.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-Oxo-3,4-dihydroquinazolineAcetic anhydrideReflux
2Sulfanylacetyl chlorideRoom temperatureModerate
3Benzoyl chlorideBasic mediumVariable

Antitumor Activity

Research indicates that derivatives of quinazolinones exhibit significant antitumor properties. For instance, a study demonstrated that compounds structurally similar to 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide showed potent inhibition against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial and antifungal properties against a range of pathogens. For example, compounds with similar functional groups were found to inhibit the growth of Staphylococcus aureus and Candida albicans .

Carbonic Anhydrase Inhibition

Recent investigations have highlighted the potential of quinazolinone derivatives as carbonic anhydrase inhibitors (CAIs). The inhibition of carbonic anhydrase isoforms is crucial for treating conditions such as glaucoma and epilepsy. The compound's structural features suggest it may interact effectively with these enzymes, providing a pathway for therapeutic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazoline ring or substituents can significantly influence biological activity.

Table 2: SAR Insights

ModificationActivity Impact
Substituent on benzamide ringEnhances antitumor activity
Sulfanyl group positionCritical for antimicrobial efficacy
Alkyl chain lengthAffects carbonic anhydrase inhibition potency

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antitumor Efficacy : A derivative demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Testing : A series of related compounds were tested against common bacterial strains, showing minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antibiotics .
  • Carbonic Anhydrase Inhibition : Molecular docking studies revealed binding affinities in the low nanomolar range for specific isoforms, supporting the hypothesis that modifications could lead to selective CAIs beneficial for treating various diseases .

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The sulfanyl (-S-) group in the acetyl linker is a key reactive site for alkylation. For example:

  • Reaction with alkyl halides : In acetone with K₂CO₃, the compound undergoes S-alkylation to form thioether derivatives. This reaction is critical for modifying lipophilicity or introducing pharmacophoric groups .

Reaction ConditionsOutcomeYieldReference
Acetone, K₂CO₃, RT, 8–13 hS-Alkylation at sulfanyl group60–85%

Oxidation of the Sulfanyl Group

Controlled oxidation transforms the sulfanyl group into sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:

  • H₂O₂/glacial acetic acid : Selective oxidation to sulfoxide (R-SO-) at 0–5°C.

  • Excess H₂O₂ : Further oxidation to sulfone (R-SO₂-) at elevated temperatures (50–60°C).

Mechanistic Insight :
R-SHH2O2R-SOH2O2R-SO2\text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_2
This pathway is reversible under reducing conditions (e.g., Zn/HCl).

Hydrolysis of the Acetamide Bond

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide bond, yielding 4-oxo-3,4-dihydroquinazoline-2-thiol and 2-aminobenzamide .

  • Basic hydrolysis (NaOH/EtOH): Forms carboxylate intermediates, which can be reprotonated to carboxylic acids.

Cyclocondensation Reactions

The quinazolinone core participates in cyclocondensation with aldehydes or ketones to form fused heterocycles:

  • Reaction with benzaldehyde : Forms pyrimido[4,5-b]quinoline derivatives under microwave irradiation (120°C, 20 min).

ReactantProductConditionsApplication
Aromatic aldehydesFused quinazoline-pyrimidine hybridsMicrowave, 120°CAntimicrobial agents

Functionalization of the Benzamide Group

The benzamide moiety undergoes electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the para position relative to the amide .

  • Sulfonation (ClSO₃H): Adds sulfonic acid groups, enhancing water solubility .

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with enzyme active sites:

  • Thiol-disulfide exchange with cysteine residues in proteins (e.g., acetylcholinesterase) .

  • Hydrogen bonding via the quinazolinone carbonyl and benzamide NH groups .

Stability Under Physiological Conditions

Key findings from simulated biological environments :

  • pH 7.4 (phosphate buffer): Stable for >24 h, with <5% degradation.

  • Liver microsomes (CYP450 enzymes): Oxidative metabolism at the sulfanyl group dominates, producing sulfoxide metabolites.

Comparative Reactivity with Structural Analogs

Compound ModificationReactivity Difference
Replacement of sulfanyl with sulfonylReduced nucleophilicity; resistant to alkylation
Bromination at quinazolinone C-6Enhanced electrophilic substitution at benzamide

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anticancer, and neuroprotective agents . Experimental data emphasize the need for precise control of reaction conditions to direct selectivity toward desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide with structurally or functionally related compounds:

Compound Name Key Structural Features Synthesis Method Reported Biological Activity References
2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide Benzamide core with quinazolinone-sulfanyl acetyl substituent Likely involves coupling of quinazolinone thiol with acetylated benzamide intermediates Hypothesized kinase inhibition (based on quinazolinones)
Nitazoxanide Benzamide with nitro-thiazole substituent (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) Esterification/amidation of nitro-thiazole precursors Broad-spectrum antiparasitic (e.g., Cryptosporidium)
Compounds 13a–e (e.g., 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) Aryl hydrazinylidene-linked cyanoacetanilides with sulfamoyl groups Diazonium salt coupling with cyanoacetanilide derivatives Antimicrobial activity (sulfamoyl group-mediated)
Gefitinib Quinazolinone-based EGFR tyrosine kinase inhibitor Multi-step synthesis with quinazolinone core functionalization EGFR inhibition (anticancer) N/A*

Key Comparative Insights:

Structural Diversity: The target compound’s quinazolinone-sulfanyl acetyl group distinguishes it from Nitazoxanide’s nitro-thiazole and compounds 13a–e’s aryl hydrazinylidene-sulfamoyl motifs. These structural differences influence electronic properties, solubility, and target specificity . The sulfanyl acetyl linker in the target compound may offer improved metabolic stability compared to the ester group in Nitazoxanide, which is prone to hydrolysis .

Synthetic Routes :

  • Diazonium coupling (used for compounds 13a–e ) is a common method for introducing aryl groups but differs from the likely thiol-based coupling required for the target compound’s sulfanyl group.

Biological Activity: Nitazoxanide’s antiparasitic activity is attributed to its nitro-thiazole moiety, which disrupts pyruvate:ferredoxin oxidoreductase (PFOR) in parasites . Compounds 13a–e, with sulfamoyl groups, exhibit antimicrobial activity, highlighting the role of sulfonamide motifs in targeting bacterial dihydropteroate synthase .

Physicochemical Properties: The target compound’s quinazolinone core may confer moderate lipophilicity (logP ~2–3), whereas Nitazoxanide’s nitro-thiazole group increases polarity (logP ~1.5) . The sulfanyl acetyl group in the target compound could enhance solubility compared to purely aromatic systems (e.g., compounds 13a–e) .

Research Findings and Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

Property Target Compound Nitazoxanide Compound 13a
Molecular Weight ~387.4 g/mol* 307.28 g/mol 357.38 g/mol
logP (Predicted) ~2.5 ~1.5 ~1.8
Key Functional Groups Quinazolinone, sulfanyl acetyl, benzamide Nitro-thiazole, benzamide Sulfamoyl, cyano, hydrazinylidene
Metabolic Stability High (sulfanyl group resists hydrolysis) Moderate (ester hydrolysis) Moderate (sulfamoyl stability)

*Calculated based on structural formula.

Preparation Methods

Reaction Mechanism

The catalyst protonates the benzoyl chloride’s carbonyl group, enabling nucleophilic attack by 2-aminobenzamide’s amino group. Subsequent intramolecular cyclization and dehydration yield the quinazolinone scaffold.

Table 1: One-Pot Synthesis Conditions and Yields

Starting MaterialCatalyst LoadingTemperatureTime (h)Yield (%)
2-Aminobenzamide + Benzoyl Chloride0.01 g SBA-Pr-SO3H130°C4–682–89

This method achieves yields up to 89% with minimal purification, leveraging the catalyst’s reusability and solvent-free conditions.

Stepwise Organic Synthesis via Thioacetate Intermediates

A multi-step route begins with 2-aminobenzamide, proceeding through thioacetate formation and hydrazide intermediates.

Synthesis of Ethyl 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetate

2-Aminobenzamide reacts with potassium hydroxide and ethyl chloroacetate in ethanol under reflux, forming the thioacetate intermediate. Recrystallization from ethanol yields the product in 75% purity.

Table 2: Intermediate Synthesis Parameters

StepReagentsConditionsYield (%)
1KOH, Ethyl ChloroacetateReflux, 8 h75
2Hydrazine HydrateReflux, 10 h70

Formation of 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetohydrazide

The thioacetate intermediate undergoes hydrazinolysis with 80% hydrazine hydrate, yielding acetohydrazide. This step requires prolonged reflux (10 h) but achieves 70% yield after recrystallization.

Catalytic Ring-Closing Strategies

Isothiocyanate-mediated ring-closing reactions provide an alternative pathway. 2-Aminobenzamide reacts with benzoyl isothiocyanate in acidic conditions, forming a thiourea intermediate that cyclizes into the quinazolinone core.

Optimization with Acid Catalysts

Using hydrochloric acid (HCl) as a catalyst accelerates cyclization, achieving 68% yield at 100°C. Higher temperatures (>120°C) degrade the product, underscoring the need for precise thermal control.

Table 3: Catalytic Cyclization Efficiency

CatalystTemperatureTime (h)Yield (%)
HCl100°C668
H2SO4100°C662

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield (%)
One-Pot CatalyticSolvent-free, reusable catalystRequires high temperature82–89
Stepwise ThioacetateHigh intermediate purityMulti-step, time-intensive70–75
Catalytic CyclizationMild conditionsModerate yields62–68

The one-pot method offers the highest efficiency, while stepwise synthesis allows greater structural customization. Catalytic cyclization is preferable for acid-sensitive substrates .

Q & A

Q. What are the optimal synthetic routes for 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide?

A two-step green synthesis strategy is recommended:

  • Step 1 : Synthesize the quinazolinone core via cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanates in deep eutectic solvents (DESs), which enhance reaction efficiency and reduce toxicity .
  • Step 2 : Perform S-alkylation of the 2-mercaptoquinazolinone intermediate with bromoacetamide derivatives under microwave irradiation (120°C, 10–15 minutes), achieving yields up to 59% with minimal purification steps .

Q. How can the compound’s purity and structural identity be validated?

  • HPLC/MS : Confirm molecular weight and purity (>95%) using high-performance liquid chromatography coupled with mass spectrometry.
  • NMR spectroscopy : Assign signals for the quinazolinone C4 carbonyl (~192.6 ppm, d), aromatic protons (6.8–8.2 ppm), and thioacetamide linkages (δ 3.8–4.2 ppm for SCH2) .
  • Elemental analysis : Verify C, H, N, and S content against theoretical values (e.g., C₁₆H₁₃N₃O₃S; MW: 327.36 g/mol) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unresolved NMR signals) be resolved?

  • Dynamic NMR (DNMR) : Analyze coalescence temperatures for overlapping signals (e.g., C4 and C6 carbons at 171.4–173.0 ppm) to assess rotational barriers in the thioacetamide moiety .
  • DFT calculations : Simulate NMR chemical shifts using density functional theory (B3LYP/6-311++G**) to assign ambiguous peaks .

Q. What strategies are effective for crystallographic refinement of this compound?

  • Use SHELXL for small-molecule refinement:
    • Employ Hirshfeld atom refinement (HAR) for high-resolution X-ray data to resolve disordered sulfanyl groups.
    • Apply twin refinement (TWIN/BASF commands) for crystals with pseudo-merohedral twinning (common in quinazolinones due to planar stacking) .
  • Validate hydrogen bonding (e.g., N–H···O=C interactions) using Mercury CSD software .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Key modifications :
    • Replace the benzamide group with heteroaromatic rings (e.g., thiazole) to improve antimicrobial activity .
    • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the quinazolinone C6 position to enhance binding to kinase targets .
  • In silico screening : Use AutoDock Vina to predict binding affinities for enzymes like 15-lipoxygenase (e.g., docking scores <−20 kcal/mol indicate strong inhibition) .

Methodological Challenges

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Esterify the carboxylic acid group (if present) to improve membrane permeability .

Q. What analytical techniques are critical for detecting degradation products?

  • LC-TOF-MS : Identify hydrolytic degradation (e.g., cleavage of the sulfanylacetyl linkage) with high-resolution mass accuracy (±2 ppm).
  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C for crystalline forms) .

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